1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a furan ring, and a tetrahydroindazole core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylhydrazine with furan-2-carbaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized under basic conditions to yield the desired indazole derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow biocatalysis, which offers advantages such as lower cost, greater stereoselectivity, and reduced environmental impact . Optimized batch conditions can be translated to continuous flow reactors, leading to efficient production with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenyl-furan-2-yl methanol
- 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid
- 5-[2-(4-fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its tetrahydroindazole core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6-(furan-2-yl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C17H13FN2O2/c18-12-3-5-13(6-4-12)20-15-8-11(17-2-1-7-22-17)9-16(21)14(15)10-19-20/h1-7,10-11H,8-9H2 |
InChI Key |
WPPQKTGIMNNJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=CC=C(C=C3)F)C4=CC=CO4 |
Origin of Product |
United States |
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